
2-Cyclohexene-1-methanol
Vue d'ensemble
Description
2-Cyclohexene-1-methanol is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group .
Synthesis Analysis
The synthesis of 2-Cyclohexene-1-methanol involves complex chemical reactions. For instance, the compound can be synthesized from 2,6,6-trimethyl-2-cyclohexene-1-methanol . The synthesis process involves the formation of a molecular structure with a molecular weight of 154.2493 .Molecular Structure Analysis
The molecular structure of 2-Cyclohexene-1-methanol is represented by the formula C10H18O . The structure can be viewed using computational models .Chemical Reactions Analysis
The chemical reactions involving 2-Cyclohexene-1-methanol are complex and involve multiple steps. For instance, the dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclohexene-1-methanol include a molecular weight of 98.14 . The compound exists as a colorless liquid, although commercial samples can appear yellow .Applications De Recherche Scientifique
Electrocatalytic Hydrogenation
The electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol involves high selectivity of the carbon-carbon double bond hydrogenation, particularly with electrodeposited nickel and copper electrodes. This research suggests potential applications in selective hydrogenation processes (Dabo et al., 1997).
Anodic Oxidation in Methanol
The anodic oxidation of cyclohexene in methanol has been examined. Key factors like temperature, current density, electrode material, and methanol concentration significantly influence product distribution. This process could be relevant for chemical synthesis and industrial applications (Möller & Schäfer, 1997).
Oxidative Aromatization
Oxidative aromatization of 2-cyclohexen-1-one derivatives using iodine–cerium(IV) ammonium nitrate in alcohols, including methanol, produces alkyl phenyl ethers and phenoxyalkanol derivatives. This method could be utilized in synthetic organic chemistry for producing various derivatives (Horiuchi et al., 1991).
Methanol as a Hydrogen Donor
Methanol can act as a hydrogen donor in reactions catalyzed by complexes of rhodium, iridium, ruthenium, and osmium, particularly for reducing ketones to alcohols. This discovery is significant for catalytic reduction processes in organic chemistry (Smith & Maitlis, 1985).
Synthesis and Thermodynamic Properties
Research on the synthesis of 2-methoxycyclohexanol through alcoholysis reaction of cyclohexene oxide and methanol provides insights into new production routes and basic thermodynamic parameters, beneficial for industrial chemical processes (Feng, Shang, & Zhang, 2018).
Methanol Synthesis Optimization
Optimization of methanol synthesis and cyclohexane dehydrogenation in a thermally coupled reactor using differential evolution (DE) method enhances the production of methanol and benzene, suggesting improvements in process efficiency and reactor design in the chemical industry (Khademi et al., 2009).
Kinetic Studies
Kinetic studies on the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine offer insights into reaction mechanisms and rates, crucial for developing efficient catalytic processes (Yoshida et al., 1976).
Safety And Hazards
Orientations Futures
The future directions for the study and application of 2-Cyclohexene-1-methanol are vast. The compound is a vital intermediate in the production of ε-caprolactam and adipic acid, which serve as the main raw materials for nylon 6 (PA6) and nylon 66 (PA66), respectively . Therefore, efficient production of high-purity 2-Cyclohexene-1-methanol is paramount to meet the demands of the rapidly expanding industry .
Propriétés
IUPAC Name |
cyclohex-2-en-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRNALMVOGNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454517 | |
| Record name | 2-Cyclohexene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexene-1-methanol | |
CAS RN |
3309-97-5 | |
| Record name | 2-Cyclohexene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






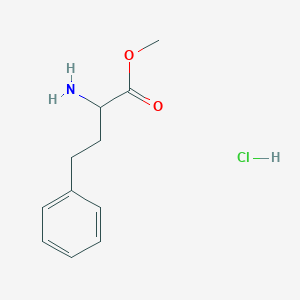
![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)
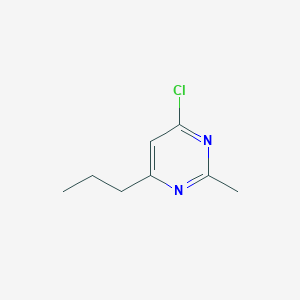
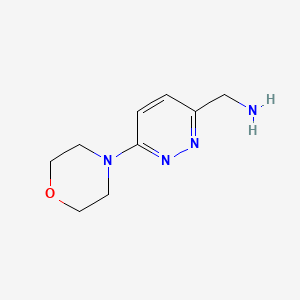
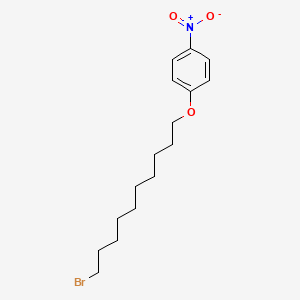
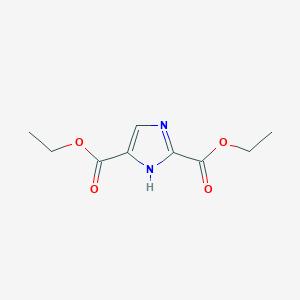

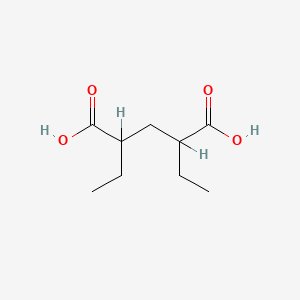
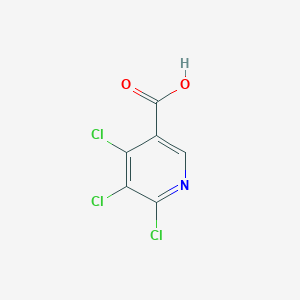

![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)